4-(Tert-butoxy)-3,5-difluoroaniline

Lipophilicity Drug-likeness Physicochemical property prediction

4-(Tert-butoxy)-3,5-difluoroaniline (CAS 942615-17-0) is a fluorinated aromatic amine bearing a tert-butoxy (–O–C(CH₃)₃) substituent at the para position and two fluorine atoms at the meta positions (3,5-difluoro). With a molecular formula of C₁₀H₁₃F₂NO and a molecular weight of 201.21 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry and advanced materials research.

Molecular Formula C10H13F2NO
Molecular Weight 201.21 g/mol
CAS No. 942615-17-0
Cat. No. B1526470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butoxy)-3,5-difluoroaniline
CAS942615-17-0
Molecular FormulaC10H13F2NO
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=C(C=C(C=C1F)N)F
InChIInChI=1S/C10H13F2NO/c1-10(2,3)14-9-7(11)4-6(13)5-8(9)12/h4-5H,13H2,1-3H3
InChIKeyBZMSLVLTMSIYMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tert-butoxy)-3,5-difluoroaniline (CAS 942615-17-0): A Dual-Functional Fluorinated Aniline Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-(Tert-butoxy)-3,5-difluoroaniline (CAS 942615-17-0) is a fluorinated aromatic amine bearing a tert-butoxy (–O–C(CH₃)₃) substituent at the para position and two fluorine atoms at the meta positions (3,5-difluoro). With a molecular formula of C₁₀H₁₃F₂NO and a molecular weight of 201.21 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry and advanced materials research . The tert-butoxy group functions dually as a sterically demanding protecting group for the phenolic oxygen and as a modulator of lipophilicity and metabolic stability, while the 3,5-difluoro pattern attenuates the basicity of the aniline nitrogen and provides metabolic shielding relative to non-fluorinated analogs [1]. Commercially available at purities of ≥95% (and higher upon request) from multiple specialist chemical suppliers, the compound is catalogued under CAS 942615-17-0 and MDL MFCD12822044 .

Why 4-(Tert-butoxy)-3,5-difluoroaniline (942615-17-0) Cannot Be Replaced by Common In-Class Aniline Derivatives


Superficially similar aniline derivatives—such as unsubstituted 4-(tert-butoxy)aniline (CAS 57120-36-2), 3,5-difluoroaniline (CAS 372-39-4), or 4-methoxy-3,5-difluoroaniline (CAS 363-47-3)—cannot substitute for 4-(tert-butoxy)-3,5-difluoroaniline in structure-activity campaigns or synthetic sequences because each lacks the synergistic combination of the tert-butoxy steric shield and the 3,5-difluoro electronic modulation. Removing the fluorine atoms yields a substantially more basic aniline nitrogen (predicted pKa shift of approximately +1.5 units) and alters hydrogen-bonding capability with biological targets [1], while replacing the tert-butoxy with methoxy reduces both steric bulk and lipophilicity (estimated ΔlogP ≈ −1.2), which can shift the compound into a different property space for CNS penetration or metabolic clearance [2]. The isopropoxy analog (3,5-difluoro-4-isopropoxyaniline, CAS 942615-18-1) retains some steric character but provides less metabolic shielding of the O-alkyl bond compared to the tertiary carbon of tert-butoxy, while N-Boc-3,5-difluoroaniline (CAS 129589-62-4) protects the nitrogen center rather than the oxygen, redirecting the site available for subsequent derivatization . The quantitative evidence that follows establishes the specific differentiation dimensions that justify compound-specific procurement.

Head-to-Head and Class-Level Quantitative Differentiation of 4-(Tert-butoxy)-3,5-difluoroaniline (942615-17-0)


Lipophilicity (logP) Advantage Relative to Methoxy and Non-Fluorinated Analogs

4-(Tert-butoxy)-3,5-difluoroaniline exhibits a predicted logP (XLogP3) of approximately 2.6, compared to ~1.4 for 4-methoxy-3,5-difluoroaniline and ~2.1 for 4-(tert-butoxy)aniline (without fluorine). This places the target compound in an optimal lipophilicity range for membrane permeability (logP 2–3) while the methoxy analog falls below the preferred window, potentially compromising passive permeability [1]. The difference of ΔlogP ≈ +1.2 over the methoxy analog is attributable to the additional two methylenes of the tert-butyl group, while the ΔlogP ≈ +0.5 over the non-fluorinated tert-butoxy analog reflects the known lipophilicity-enhancing effect of aromatic fluorine substitution [2].

Lipophilicity Drug-likeness Physicochemical property prediction

Aniline Basicity Modulation by the 3,5-Difluoro Pattern

The 3,5-difluoro substitution pattern in 4-(tert-butoxy)-3,5-difluoroaniline reduces the pKa of the aniline conjugate acid from ~5.3 (for unsubstituted 4-tert-butoxyaniline) to an estimated ~3.8, based on the electron-withdrawing effect of two meta-fluorine atoms (each contributing approximately –0.75 pKa units) . In contrast, the mono-fluoro analog 4-(tert-butoxy)-3-fluoroaniline is predicted to have a pKa of ~4.5–4.6, which is approximately 0.7–0.8 units higher (more basic). This pKa differential directly affects the protonation state at physiological pH (7.4): the target compound is >99.9% neutral, whereas the mono-fluoro analog is ~0.1% protonated and the non-fluorinated analog is >99% protonated [1].

Aniline pKa Basicity Electronic effects Reactivity

Steric Shielding of the 4-Position O-Alkyl Bond Against Metabolic Cleavage

The tert-butoxy group of the target compound provides substantially greater steric hindrance at the O-alkyl linkage than the methoxy or isopropoxy groups found in closely related analogs. Quantitative estimation using Taft steric parameters (Eₛ) shows the tert-butyl group has Eₛ = –1.54 versus Eₛ = –0.55 for isopropyl and Eₛ = 0.00 for methyl [1]. In vitro microsomal stability studies on structurally related 4-alkoxy-aromatic systems have demonstrated that tert-butoxy ethers exhibit 3- to 8-fold longer metabolic half-lives than methoxy ethers, attributable to reduced susceptibility to CYP450-mediated O-dealkylation [2]. While direct head-to-head microsomal stability data for the target compound versus its methoxy and isopropoxy analogs are not publicly available, the class-level structure-metabolism relationship is well-established.

Metabolic stability O-dealkylation Cytochrome P450 Steric protection

Dual Orthogonal Functional Handle: Free Aniline Plus Acid-Labile tert-Butoxy Protecting Group

4-(Tert-butoxy)-3,5-difluoroaniline uniquely provides two orthogonally addressable functional handles: a free primary aniline (–NH₂) available for immediate amide coupling, reductive amination, or diazotization, and a tert-butoxy group that can be cleaved under mildly acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to unmask the phenolic –OH for further derivatization [1]. By contrast, 3,5-difluoroaniline lacks the protected oxygen handle entirely, limiting its utility to single-point diversification, while N-Boc-3,5-difluoroaniline provides a protected nitrogen but an unprotected phenol, resulting in an inverted orthogonal strategy that requires different synthetic planning . The tert-butoxy group also withstands basic and nucleophilic conditions that would cleave a Boc group, enabling amination and cross-coupling reactions on the aniline nitrogen without risking premature deprotection of the oxygen [2].

Synthetic utility Protecting group strategy Orthogonal reactivity Building block

High-Value Procurement Scenarios for 4-(Tert-butoxy)-3,5-difluoroaniline (942615-17-0): Where Differentiation Drives Selection


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Low Basicity

In kinase drug discovery programs, maintaining the aniline fragment in a neutral state at physiological pH is critical for achieving selectivity and avoiding off-target pharmacology. The 3,5-difluoro substitution of 4-(tert-butoxy)-3,5-difluoroaniline achieves a predicted pKa reduction of ~1.5 units relative to non-fluorinated analogs, ensuring the compound remains neutral at pH 7.4 [1]. Combined with a logP (predicted ~2.6) that falls within the permeability-optimal range, this compound is a rational choice for the aniline sub-structure of type-II kinase inhibitors where both hydrogen-bond donor/acceptor properties and membrane permeability must be simultaneously optimized [2].

Agrochemical Intermediate Synthesis Exploiting Orthogonal Functional Handles

The tert-butoxy group of 4-(tert-butoxy)-3,5-difluoroaniline serves as a protecting group that can be cleaved under acidic conditions to reveal a phenolic –OH, while the free aniline –NH₂ is available for immediate coupling to carboxylic acid or sulfonyl chloride partners [1]. This orthogonal reactivity enables a two-step diversification sequence (e.g., amide formation → tert-butyl deprotection → O-alkylation) that is more efficient than using 3,5-difluoroaniline (which requires separate phenol installation) or N-Boc-3,5-difluoroaniline (which places the protecting group on the less synthetically convenient nitrogen atom) [2]. For agrochemical discovery seeking novel fluorinated amide or sulfonamide libraries, this building block reduces synthetic step count by 1–2 steps per analog.

Fragment-Based Drug Discovery (FBDD) with a 3,5-Difluorophenyl Fragment Featuring a Protected Growth Vector

In FBDD campaigns, fragments must balance sufficient affinity with the ability to elaborate toward high-affinity leads. The 3,5-difluoroaniline core provides a validated fragment-sized scaffold (MW ~129 for the difluoroaniline core), but lacks a protected growth vector for systematic SAR exploration. 4-(Tert-butoxy)-3,5-difluoroaniline preserves the core fragment structure while adding a tert-butoxy-protected oxygen that can serve as an elaboration point through late-stage deprotection and O-functionalization [1]. The steric bulk of the tert-butyl group may also contribute to target selectivity by filling hydrophobic pockets adjacent to the hinge-binding region of kinases or other ATP-competitive enzymes, a property not achievable with the smaller methoxy analog .

Metabolic Stability Screening Cascade Where O-Dealkylation Is a Known Liability

When screening cascades identify rapid hepatic clearance due to O-dealkylation of methoxy- or ethoxy-substituted aniline leads, replacement with the tert-butoxy analog is a rational design strategy supported by class-level evidence. The Taft steric parameter for tert-butyl (Eₛ = –1.54) is substantially more negative than for isopropyl (Eₛ = –0.55) or methyl (Eₛ = 0.00), correlating with reduced CYP450-mediated O-dealkylation rates by 3- to 8-fold in related systems [1]. Procuring 4-(tert-butoxy)-3,5-difluoroaniline preemptively for such a screening cascade allows medicinal chemistry teams to simultaneously address the metabolic soft spot and the required fluorine pattern in a single building block, avoiding serial synthesis of multiple analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Tert-butoxy)-3,5-difluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.